molecular formula C15H14O2 B14113343 1-(4-(o-Tolyloxy)phenyl)ethan-1-one

1-(4-(o-Tolyloxy)phenyl)ethan-1-one

Cat. No.: B14113343
M. Wt: 226.27 g/mol
InChI Key: XKURBKYISMIKMD-UHFFFAOYSA-N
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Description

1-(4-(o-Tolyloxy)phenyl)ethan-1-one is a chemical compound with the molecular formula C16H14O2. It is a yellowish crystalline solid that is used as a fragrance and flavoring agent in the food and cosmetic industries . This compound is also known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(o-Tolyloxy)phenyl)ethan-1-one typically involves the reaction of o-tolyl ether with acetophenone under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in the presence of a solvent like ethanol . The reaction proceeds through a nucleophilic substitution mechanism where the o-tolyl ether acts as the nucleophile attacking the carbonyl carbon of acetophenone.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The industrial process may also involve purification steps such as recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(4-(o-Tolyloxy)phenyl)ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro, halogenated, or other substituted aromatic compounds.

Scientific Research Applications

1-(4-(o-Tolyloxy)phenyl)ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-(o-Tolyloxy)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(o-Tolyloxy)phenyl)ethan-1-one is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and in the fragrance industry.

Properties

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

1-[4-(2-methylphenoxy)phenyl]ethanone

InChI

InChI=1S/C15H14O2/c1-11-5-3-4-6-15(11)17-14-9-7-13(8-10-14)12(2)16/h3-10H,1-2H3

InChI Key

XKURBKYISMIKMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC2=CC=C(C=C2)C(=O)C

Origin of Product

United States

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